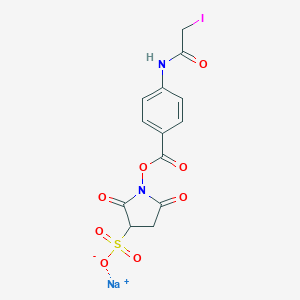

Sulfo-N-succinimidyl (N-Iodoacetyl)aminobenzoate

描述

Sulfo-N-succinimidyl (N-Iodoacetyl)aminobenzoate is a water-soluble, heterobifunctional crosslinker. It contains two reactive groups: a sulfo-N-hydroxysuccinimide (sulfo-NHS) ester and an iodoacetyl group. These groups enable the compound to react with both amine and sulfhydryl groups, making it a versatile tool in bioconjugation and protein modification .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Sulfo-N-succinimidyl (N-Iodoacetyl)aminobenzoate typically involves the reaction of N-hydroxysuccinimide with iodoacetic acid to form the iodoacetyl-NHS ester. This intermediate is then reacted with 4-aminobenzoic acid to yield the final product. The reaction conditions often require an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and a base like triethylamine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is typically supplied as a sodium salt to enhance its water solubility .

化学反应分析

Types of Reactions: Sulfo-N-succinimidyl (N-Iodoacetyl)aminobenzoate undergoes several types of chemical reactions, including:

Substitution Reactions: The iodoacetyl group reacts with sulfhydryl groups to form stable thioether bonds.

Amidation Reactions: The sulfo-NHS ester reacts with primary amines to form stable amide bonds

Common Reagents and Conditions:

Substitution Reactions: Typically carried out in aqueous buffers at neutral to slightly basic pH (pH 7-8). Common reagents include dithiothreitol (DTT) or β-mercaptoethanol to provide free sulfhydryl groups.

Amidation Reactions: Conducted in aqueous buffers at pH 7-9. .

Major Products:

Thioether Bonds: Formed from the reaction with sulfhydryl groups.

Amide Bonds: Formed from the reaction with primary amines

科学研究应用

Protein Labeling and Crosslinking

One of the primary applications of Sulfo-SIAB is in the field of protein labeling. It allows researchers to tag proteins with fluorescent markers or other moieties for tracking and analysis. The NHS ester reacts with lysine residues on proteins, enabling precise modification without disrupting protein function .

Case Study:

A study demonstrated the use of Sulfo-SIAB for labeling antibodies, which were then used in immunoassays. The conjugation efficiency was assessed using fluorescence measurements, showing a significant increase in signal intensity compared to non-labeled controls .

Drug Development

Sulfo-SIAB plays a crucial role in drug development, particularly in creating antibody-drug conjugates (ADCs). By linking cytotoxic drugs to antibodies via Sulfo-SIAB, researchers can enhance the specificity and efficacy of cancer treatments.

Case Study:

In a recent investigation, researchers synthesized an ADC using Sulfo-SIAB to link a potent chemotherapeutic agent to a monoclonal antibody targeting tumor-specific antigens. The resulting conjugate exhibited improved cytotoxicity against cancer cells while minimizing effects on healthy tissues .

Immunological Studies

The compound is extensively used in immunological research for developing assays that require specific binding interactions between antigens and antibodies. Its ability to form stable conjugates facilitates the study of immune responses.

Case Study:

Research involving the use of Sulfo-SIAB-conjugated antigens showed enhanced sensitivity in enzyme-linked immunosorbent assays (ELISA). The study highlighted that the conjugated antigens had higher binding affinities and improved detection limits compared to unconjugated counterparts .

Advantages of Using Sulfo-SIAB

- Increased Solubility: The sulfonate group enhances water solubility, making it easier to work with in aqueous environments.

- Stability: Conjugates formed with Sulfo-SIAB are stable under physiological conditions, which is critical for biological applications.

- Versatility: It can be used to modify a wide range of biomolecules, including proteins, peptides, and nucleic acids.

Comparison with Other Crosslinkers

| Property | Sulfo-SIAB | Other Crosslinkers (e.g., Maleimide) |

|---|---|---|

| Reactivity | High reactivity with amines and thiols | Moderate reactivity |

| Solubility | High due to sulfonate group | Variable; often lower than Sulfo-SIAB |

| Stability | Stable under physiological conditions | Often less stable |

| Application versatility | Broad applications in bioconjugation | Limited by specific functional groups |

作用机制

The mechanism of action of Sulfo-N-succinimidyl (N-Iodoacetyl)aminobenzoate involves its bifunctional reactivity:

Sulfo-NHS Ester: Reacts with primary amines to form stable amide bonds.

Iodoacetyl Group: Reacts with sulfhydryl groups to form stable thioether bonds. These reactions enable the compound to crosslink proteins and other biomolecules, facilitating the study of protein-protein interactions and the development of bioconjugates

相似化合物的比较

N-succinimidyl (4-iodoacetyl)aminobenzoate (SIAB): Similar in structure but not water-soluble.

Sulfo-SIAB: The water-soluble analog of SIAB, with similar reactivity but enhanced solubility in aqueous solutions

Uniqueness: Sulfo-N-succinimidyl (N-Iodoacetyl)aminobenzoate stands out due to its water solubility, which makes it more suitable for biological applications compared to its non-sulfonated counterparts. This property allows for easier handling and more efficient reactions in aqueous environments .

生物活性

Sulfo-N-succinimidyl (N-iodoacetyl)aminobenzoate, commonly referred to as SIAB, is a heterobifunctional crosslinker widely utilized in bioconjugation processes. Its unique structure and reactivity allow it to form stable conjugates with various biomolecules, making it invaluable in biochemical research and therapeutic applications. This article delves into the biological activity of SIAB, including its mechanisms of action, applications in drug delivery systems, and case studies highlighting its efficacy.

Chemical Structure and Properties

SIAB is characterized by the following chemical structure:

- Chemical Formula : C₁₃H₉IN₂O₅

- Molecular Weight : 400.125 g/mol

- CAS Number : 72252-96-1

The compound features two reactive groups: an N-hydroxysuccinimide (NHS) ester and an iodoacetyl moiety. The NHS ester facilitates the conjugation to amine-containing molecules, while the iodoacetyl group can react with thiol groups, allowing for versatile applications in protein labeling and crosslinking .

The biological activity of SIAB primarily revolves around its ability to form covalent bonds with target biomolecules. The NHS ester reacts with primary amines present in proteins or other biomolecules, leading to the formation of stable amide bonds. Concurrently, the iodoacetyl group can react with sulfhydryl groups, enabling the creation of disulfide linkages or thioether bonds.

This dual reactivity is particularly beneficial for creating antibody-drug conjugates (ADCs), where SIAB serves as a linker between the therapeutic agent and the antibody. The stability of the resulting conjugates under physiological conditions enhances their therapeutic efficacy by ensuring targeted delivery to specific cells .

Applications in Drug Delivery

SIAB has gained prominence in the development of ADCs due to its ability to facilitate targeted drug delivery. By linking potent cytotoxic agents to antibodies that recognize specific cancer cell antigens, researchers can achieve selective killing of malignant cells while minimizing damage to healthy tissues.

Table 1: Comparison of Crosslinkers Used in ADCs

| Crosslinker | Reactive Groups | Stability | Application Area |

|---|---|---|---|

| SIAB | NHS ester, Iodoacetyl | High | ADCs |

| Maleimide | Maleimide | Moderate | General protein labeling |

| Disulfide | Disulfide | Variable | ADCs and protein stabilization |

Case Studies

-

Peptide-Decorated Chitosan Derivatives :

A study demonstrated that SIAB was used to immobilize peptides onto chitosan matrices, significantly enhancing fibroblast adhesion and proliferation. This application suggests potential uses in wound healing and tissue engineering . -

Antibody-Drug Conjugates :

Research highlighted the successful use of SIAB in creating stable ADCs that exhibited potent anti-cancer activity. These conjugates showed enhanced internalization into cancer cells via receptor-mediated endocytosis, leading to improved therapeutic outcomes compared to non-targeted therapies . -

Biosensor Development :

SIAB was employed in biosensor technology for immobilizing recognition receptors on sensor surfaces. This application underscores its versatility beyond traditional drug delivery systems, extending into diagnostic tools and bioassays .

属性

IUPAC Name |

sodium;1-[4-[(2-iodoacetyl)amino]benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11IN2O8S.Na/c14-6-10(17)15-8-3-1-7(2-4-8)13(20)24-16-11(18)5-9(12(16)19)25(21,22)23;/h1-4,9H,5-6H2,(H,15,17)(H,21,22,23);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHSGWIABCIVPJT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)NC(=O)CI)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10IN2NaO8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80399681 | |

| Record name | Sulfo-N-succinimidyl (N-Iodoacetyl)aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144650-93-1 | |

| Record name | Sulfo-N-succinimidyl (N-Iodoacetyl)aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfo-SIAB sodium | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EUQ7PWP2M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。